molecular formula C12H14S B14584774 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- CAS No. 61049-57-8

2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl-

Cat. No.: B14584774
CAS No.: 61049-57-8
M. Wt: 190.31 g/mol
InChI Key: QAXQHYNTPVUHEL-UHFFFAOYSA-N
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Description

2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is an organic compound belonging to the class of heterocyclic compounds It features a six-membered ring containing one sulfur atom and five carbon atoms, with a phenyl group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of thioketones with 1,3-dienes in a thia-Diels–Alder reaction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiopyran ring.

Scientific Research Applications

2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both a phenyl group and a methyl group on the thiopyran ring differentiates it from other similar compounds and influences its reactivity and interactions.

Properties

CAS No.

61049-57-8

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

6-methyl-2-phenyl-3,6-dihydro-2H-thiopyran

InChI

InChI=1S/C12H14S/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-8,10,12H,9H2,1H3

InChI Key

QAXQHYNTPVUHEL-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(S1)C2=CC=CC=C2

Origin of Product

United States

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